

# Origin and Formation of Amoxicillin EP Impurity L: A Technical Guide

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## Compound of Interest

Compound Name: APA Amoxicillin Amide

Cat. No.: B1157693

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## Executive Summary

Amoxicillin EP Impurity L (CAS 1789703-32-7) is a complex, high-molecular-weight impurity specified in the European Pharmacopoeia (EP) monograph for Amoxicillin Sodium and Trihydrate.[1] Chemically identified as **6-APA Amoxicillin Amide**, it represents a "pseudo-dimer" formed by the covalent linkage of an Amoxicillin molecule to a 6-aminopenicillanic acid (6-APA) nucleus via a secondary amide bond.[1]

Unlike common degradation products driven by

-lactam ring opening (e.g., penicilloic acids, diketopiperazines), Impurity L retains both

-lactam rings intact.[1] Its formation is primarily attributed to a substrate-mimicry mechanism during the enzymatic or semi-synthetic manufacturing process, where a pre-existing 6-APA dimer is erroneously acylated by the side-chain precursor.[1]

## Chemical Identity and Structural Analysis[2]

Impurity L is distinct from the standard "Amoxicillin Dimer" (Impurity J or related oligomers) often formed by polymerization. It is an amide conjugate of the active pharmaceutical ingredient (API) and its key intermediate.

## Physicochemical Profile

Parameter	Specification
Common Name	Amoxicillin EP Impurity L
Chemical Name	(2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula	
Molecular Weight	563.65 g/mol
CAS Registry Number	1789703-32-7
EP Designation	Impurity L
Structural Class	Penam-Penam Conjugate (Amide Linkage)

## Structural Topology

The molecule consists of two penam nuclei:

- Unit A (Acyl Donor): An Amoxicillin moiety (containing the p-hydroxyphenylglycine side chain).[2]
- Unit B (Acyl Acceptor): A 6-APA moiety.[2][3][4]
- Linkage: The C2-carboxyl group of Unit A forms a secondary amide bond with the N6-amino group of Unit B.

## Mechanistic Origins of Formation

The formation of Impurity L is rarely a spontaneous degradation event of pure Amoxicillin; rather, it is a Process-Related Impurity rooted in the quality of the starting material (6-APA) and the specificity of the acylation reaction.

## The "Trojan Horse" Pathway (Primary Mechanism)

In industrial enzymatic synthesis (using Penicillin G Acylase), Amoxicillin is produced by coupling 6-APA with an activated side chain donor, typically D-p-hydroxyphenylglycine methyl ester (PHPGME).[1]

The critical failure mode occurs as follows:

- Precursor Contamination: The 6-APA starting material contains trace amounts of 6-APA Dimer (formed during 6-APA crystallization/isoelectric precipitation).[1]
- Enzymatic Promiscuity: The Penicillin G Acylase enzyme recognizes the terminal N6-amino group of the 6-APA Dimer as a valid substrate, indistinguishable from monomeric 6-APA.[1]
- Erroneous Acylation: The enzyme catalyzes the transfer of the PHPG moiety to the 6-APA Dimer.
- Result: Formation of PHPG-6-APA-6-APA, which is chemically identical to Amoxicillin-6-APA (Impurity L).[1]

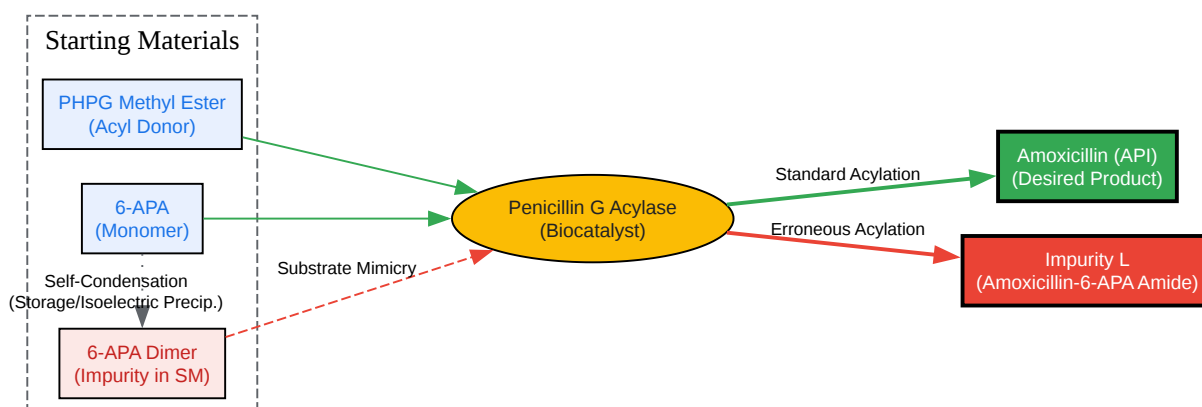
## Direct Condensation (Secondary Mechanism)

In chemical semi-synthesis (using acid chlorides or mixed anhydrides), Impurity L can form if activation conditions are too aggressive:

- Activation: The C2-carboxyl group of a formed Amoxicillin molecule is inadvertently activated.
- Nucleophilic Attack: Residual 6-APA attacks the activated carboxyl.
- Result: Direct formation of the amide bond. This is less common in aqueous enzymatic routes due to the lack of C2-carboxyl activation.

## Pathway Visualization

The following diagram illustrates the parallel pathways between the desired API synthesis and the formation of Impurity L.



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Caption: Figure 1. Competitive enzymatic pathway showing how 6-APA Dimer "mimics" the monomer substrate to form Impurity L.

## Critical Process Parameters (CPPs) & Control Strategy

To mitigate Impurity L, control strategies must focus upstream on the 6-APA supply chain rather than downstream purification, as the physicochemical similarity between Amoxicillin and Impurity L makes separation difficult.

### Upstream Control: 6-APA Quality

The most effective control is limiting the "6-APA Dimer" (Benzylpenicillin Impurity 37) in the starting material.[1]

Parameter	Risk Factor	Control Limit Recommendation
6-APA Purity	High levels of dimer (>0.1%) directly correlate to Impurity L formation.[1]	Specification: 6-APA Dimer < 0.10%
Storage pH	6-APA dimerization is accelerated at isoelectric pH (approx. 4.[1]3) in concentrated slurry.	Minimize hold times of 6-APA slurries.
Temperature	Elevated temperatures during 6-APA crystallization promote self-acylation.[1]	Maintain crystallization temp < 25°C.

## Reaction Control: Enzymatic Synthesis

- Enzyme Selectivity: While PGA is selective for the phenylacetyl moiety, it is less selective regarding the nucleophile (6-APA vs. 6-APA Dimer).[1]
- Substrate Ratio: Excess 6-APA (used to drive conversion) increases the probability of dimer presence.
- pH Management: Maintain reaction pH between 6.0–6.5. Higher pH (>7.0) can promote non-enzymatic polymerization of Amoxicillin and 6-APA.

## Purification (Downstream)

Impurity L is more hydrophobic than Amoxicillin due to the extra penam ring.

- Crystallization: Standard crystallization of Amoxicillin Trihydrate effectively rejects Impurity L if levels are low.
- Washing: The impurity is moderately soluble in organic solvents; washing the filter cake with aqueous ketones (e.g., acetone/water) can reduce surface-bound Impurity L.

## Analytical Characterization

Detection of Impurity L requires high-resolution HPLC methods capable of separating high-molecular-weight impurities.[1]

## HPLC Method Parameters (EP Compliant)

- Column: C18 (Octadecylsilyl silica gel),  
mm,  
.
- Mobile Phase A: Phosphate buffer pH 5.0 + Acetonitrile (99:1).
- Mobile Phase B: Phosphate buffer pH 5.0 + Acetonitrile (80:20).
- Gradient: Gradient elution is required to elute the hydrophobic dimer.
- Detection: UV at 254 nm.
- Relative Retention Time (RRT): Impurity L typically elutes significantly later than Amoxicillin (RRT > 2.0) due to its doubled molecular weight and increased lipophilicity.

## Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.
- Parent Ion:  
m/z.
- Key Fragments:
  - m/z ~366 (Amoxicillin fragment).
  - m/z ~217 (6-APA fragment).[1]
  - m/z ~160 (Thiazolidine ring cleavage).

## References

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